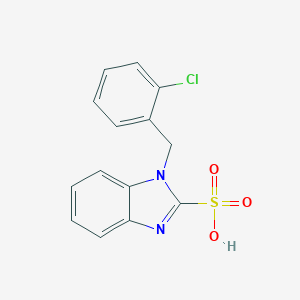

![molecular formula C18H19NO3S B353005 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 842957-12-4](/img/structure/B353005.png)

3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also referred to as IBT and has been the subject of numerous studies due to its unique properties and potential uses in various fields.

Scientific Research Applications

Structural Activity Relationship and Medicinal Importance

Benzothiazole derivatives, including compounds similar to 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one, are vital in medicinal chemistry because of their varied biological activities. These compounds are integral to many natural and synthetic bioactive molecules. Their pharmacological properties include antiviral, antimicrobial, antidiabetic, antitumor, anti-inflammatory, and anticancer activities. The benzothiazole scaffold, because of its unique methine center in the thiazole ring, serves as a key moiety in the development of new therapeutics. Structural variations, particularly substitutions at specific positions on the benzothiazole ring, have been rationalized based on their impact on biological activities (Bhat & Belagali, 2020).

Synthetic Protocols and Chemical Importance

Benzothiazole derivatives are core structures in secondary metabolites with considerable pharmacological importance. Synthetic procedures for these compounds have been extensively reviewed, highlighting methodologies such as Suzuki coupling reactions, reactions of 3-formylcoumarin with bis(silylenol ethers), and metal or base-catalyzed cyclization processes. These synthetic routes offer efficient and straightforward paths to diverse biologically active benzothiazole derivatives (Mazimba, 2016).

Environmental Impact and Ecotoxicology

Research on benzothiazole derivatives also extends to their environmental impact and ecotoxicology, particularly regarding their presence in water sources and potential endocrine-disrupting effects. Studies have highlighted the ubiquity of certain benzothiazole compounds in aquatic environments and their resistance to conventional wastewater treatment processes. The environmental persistence and bioaccumulation potential of these compounds necessitate further research on their ecological and health impacts (Haman et al., 2015).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of benzothiazole derivatives have been explored, showing potential for the development of new therapeutic agents. Certain benzofused thiazole derivatives have demonstrated distinct anti-inflammatory and antioxidant activities in vitro, underscoring the therapeutic potential of these compounds in managing inflammatory conditions and oxidative stress (Raut et al., 2020).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with benzo[d]thiazoles depend on their specific structure. Some may be harmful if swallowed, inhaled, or if they come into contact with the skin. It’s always important to handle chemical compounds with care and use appropriate safety measures.

Future Directions

The study of benzo[d]thiazoles is a promising field due to their diverse biological activities. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications in medicine12.

Please note that this is a general overview and may not apply to the specific compound you mentioned. For more detailed information, it would be best to refer to scientific literature or databases dedicated to chemical compounds.

properties

IUPAC Name |

3-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-12(2)22-15-9-8-13(10-16(15)21-3)11-19-14-6-4-5-7-17(14)23-18(19)20/h4-10,12H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQYNQQWCFNTRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)

![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)

![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)

![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)

![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)

![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)

![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)

![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)

![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)